7h-dodecafluoroheptanoyl chloride
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride is a highly fluorinated organic compound. It is known for its unique chemical properties, primarily due to the presence of multiple fluorine atoms. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride typically involves the fluorination of heptanoyl chloride. One common method is the direct fluorination using elemental fluorine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment to handle the highly reactive fluorine gas is essential to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid.
Reduction: It can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Lewis acids such as aluminum chloride
Major Products:
Amides and Esters: Formed from substitution reactions
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic Acid: Formed from hydrolysis
Alcohols: Formed from reduction reactions
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride involves its reactivity with nucleophiles. The presence of multiple fluorine atoms increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form stable products.
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic Acid
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanamide
Uniqueness: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride is unique due to its high reactivity and stability, which are attributed to the presence of multiple fluorine atoms. This makes it a valuable reagent in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQWEKUYKNKPOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379829 |
Source
|
Record name | 7H-Perfluoroheptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41405-35-0 |
Source
|
Record name | 7H-Perfluoroheptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H-Perfluoroheptanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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